molecular formula C21H19N3O2 B1574563 ASAH1-IN-E2

ASAH1-IN-E2

Cat. No. B1574563
M. Wt: 345.402
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ASAH1-IN-E2 is a novel angiogenesis inhibitor, directly binding to acid ceramidase 1 (asah1)

Scientific Research Applications

1. Prognosis in Cancer

Acid ceramidase, or ASAH1, is significantly associated with better prognosis in various cancers, including breast and lung cancers. High ASAH1 expression is linked to improved outcomes regardless of the type of adjuvant treatment in breast cancer. This association is also observed in pre-invasive ductal carcinoma in situ (DCIS) of the breast, suggesting ASAH1's potential as a prognostic factor (Sänger et al., 2015).

2. Angiogenesis Inhibition

A guanidine-based synthetic compound, E2, has been identified as an effective inhibitor of angiogenesis, a process crucial for tumor growth. E2's mode of action involves binding to ASAH1, thus inhibiting its function as an angiogenesis factor. This finding suggests the potential of ASAH1 as a novel antiangiogenesis target (Cho et al., 2018).

3. Regulation of Steroidogenic Genes

ASAH1 plays a role in repressing steroidogenic factor 1 (SF-1) dependent gene transcription, a critical aspect in endocrinology. It achieves this by directly binding to the receptor on SF-1 target gene promoters. This interaction highlights the importance of ASAH1 in nuclear lipid metabolism and gene transcription regulation (Lucki et al., 2012).

4. Susceptibility to Schizophrenia

Studies have shown that the ASAH1 gene may be a potential candidate gene for schizophrenia in Han Chinese subjects. Variations in ASAH1 expression and certain polymorphisms within the gene have been linked to the susceptibility to this condition (Zhang et al., 2012).

5. Impact on Melanoma Growth and Metastasis

ASAH1 is overexpressed in melanoma, influencing tumor growth and metastasis. Its role in suppressing peroxisome biogenesis and thereby reducing reactive oxygen species (ROS) production is crucial in melanoma progression. This suggests that ASAH1 inhibition could be a valuable strategy in melanoma therapy (Malvi et al., 2021).

6. Role in Early Embryo Survival

Research indicates that acid ceramidase (AC), encoded by the ASAH1 gene, is essential for early embryo survival. AC's function in removing ceramide from newly formed embryos is critical in preventing apoptosis during the early stages of embryonic development (Eliyahu et al., 2007).

7. Regulation by ACTH/cAMP in Adrenocortical Cells

ACTH/cAMP signaling is shown to regulate the expression of ASAH1 in H295R adrenocortical cells, affecting ligand availability and SF-1 target expression in the human adrenal cortex. This underscores ASAH1's involvement in endocrine regulation (Lucki & Sewer, 2008).

properties

Product Name

ASAH1-IN-E2

Molecular Formula

C21H19N3O2

Molecular Weight

345.402

IUPAC Name

[1,1'-Biphenyl]-4-yl 2-(4-guanidinophenyl)acetate

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASAH1-IN-E2;  ASAH1 N-E2;  ASAH1N-E2

Origin of Product

United States

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